

Technical Support Center: Optimizing CB-839 (Telaglenastat) Treatment Schedules

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Compound of Interest		
Compound Name:	GMA-839	
Cat. No.:	B1671973	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing CB-839 treatment schedules to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Phase 2 dose (RP2D) of CB-839 and was a maximum tolerated dose (MTD) identified in monotherapy trials?

In Phase 1 monotherapy studies, a maximum tolerated dose (MTD) for CB-839 was not reached. The recommended Phase 2 dose (RP2D) was established at 800 mg administered orally twice daily (BID) with food.[1][2][3][4] This dose was selected based on its tolerability and ability to achieve robust inhibition of glutaminase in both blood and tumor tissues.[5]

Q2: What are the most common toxicities observed with CB-839 treatment?

Across multiple clinical trials, CB-839 has been generally well-tolerated.[6] The most frequently reported drug-related adverse events are low-grade fatigue and nausea.[2][3] In some cases, reversible elevations in liver function tests (ALT and AST) have been observed, which are typically manageable.[1]

Q3: How does the toxicity profile of CB-839 change when used in combination with other anticancer agents?

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The toxicity profile of CB-839 in combination therapies is generally consistent with the known side effects of the individual agents. For instance:

- With Paclitaxel: The combination has been well-tolerated, with an expansion cohort proceeding at a CB-839 dose of 600 mg BID.[5]
- With Nivolumab: The combination was generally well-tolerated, and the safety profile was consistent with the known toxicities of each drug individually.[7]
- With Panitumumab: The combination was tolerable with manageable side effects, though grade 4 hypomagnesemia, a known effect of panitumumab, was noted in some patients.[6]

Researchers should anticipate and monitor for the cumulative or overlapping toxicities of the combination agents.

Q4: What is the underlying mechanism of CB-839's on-target activity?

CB-839 is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[8][9] In many cancer cells, this pathway is critical for generating energy and building blocks for proliferation.[9] By inhibiting GLS, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[8][9] This targeted mechanism of action is believed to contribute to its favorable tolerability profile.[8]

Troubleshooting Guide: Managing Common Toxicities

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Observed Toxicity	Grade	Recommended Action	Rationale/Considerat ions
Fatigue/Nausea	1-2	- Administer CB-839 with food Consider supportive care (e.g., anti-emetics for nausea) Monitor for worsening of symptoms.	Administration with food can improve gastrointestinal tolerability.[1][10]
Elevated Liver Enzymes (ALT/AST)	1-2	- Continue treatment with increased monitoring frequency (e.g., weekly).	Mild, transient elevations have been reported and often resolve without intervention.[1]
3-4	- Interrupt CB-839 dosing Monitor liver function tests until they return to Grade 1 or baseline Consider dose reduction upon re-initiation of treatment.	Grade 3/4 elevations are less common but require prompt management to prevent severe hepatotoxicity.[1]	
Other Severe (Grade 3/4) Toxicities	3-4	- Interrupt CB-839 treatment Manage toxicity according to standard clinical practice Once toxicity resolves, consider resuming CB-839 at a reduced dose.	Dose interruption and reduction are standard strategies for managing severe drug-related adverse events.



Quantitative Data Summary: Toxicity Profile of CB-839

The following table summarizes the incidence of common adverse events from a Phase 1 dose-escalation and expansion study of CB-839 in patients with advanced solid tumors.

Adverse Event	All Grades (%)	Grade 3/4 (%)
Fatigue	23%	<5%
Nausea	19%	<2%
ALT Increased	Not specified	2%
AST Increased	Not specified	1%

Data adapted from a Phase 1 study of 120 patients with advanced or metastatic solid tumors. [1][2][3]

Experimental Protocols Glutaminase (GLS) Activity Assay in Tumor Biopsies

Objective: To determine the level of target engagement by measuring GLS activity in tumor tissue.

Methodology:

- Fresh tumor biopsies are collected from patients before and after CB-839 treatment (e.g., on Cycle 2, Day 1).[2]
- Tumor tissue is homogenized in a suitable lysis buffer.
- GLS activity is measured using a coupled enzymatic assay. This typically involves the conversion of glutamate to α -ketoglutarate, which is then measured spectrophotometrically or fluorometrically.
- To measure inhibited activity, the assay is performed under conditions that preserve the CB-839/GLS complex.



- To measure total (uninhibited) activity, the assay is performed under conditions that allow CB-839 to fully dissociate from GLS.
- The percent GLS inhibition is calculated by comparing the inhibited activity to the total activity or to pre-dose samples.[2]

Metabolite Analysis by LC/MS

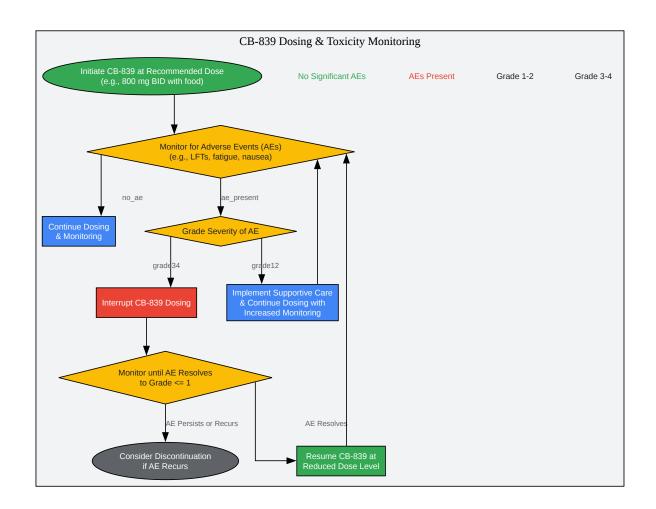
Objective: To assess the pharmacodynamic effects of CB-839 by measuring changes in key metabolites downstream of glutaminase.

Methodology:

- Cell culture media, plasma, or tumor tissue extracts are collected at specified time points post-treatment.[8][11][12]
- Metabolites are extracted using a solvent mixture, typically containing methanol and formic acid.[12]
- The solvent is evaporated, and the resulting pellet is reconstituted in a suitable solvent for analysis.
- Metabolite levels (e.g., glutamine, glutamate, aspartate, α-ketoglutarate) are quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).[1][8]
- Changes in metabolite levels are compared between treated and untreated samples to confirm the on-target effects of CB-839. A significant increase in glutamine and a decrease in glutamate and downstream TCA cycle intermediates are indicative of effective GLS inhibition.[1][11]

Visualizations





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Caption: Workflow for CB-839 dose modification based on toxicity.



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